1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine

atropisomerism diastereomer separation stereochemical stability

Researchers targeting vasopressin receptors face irreproducible diastereomeric mixtures when using achiral 1,5-benzodiazepine scaffolds. 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-12-3) solves this: • Yields separable chair-like and boat-like N-mesyl diastereomers under thermodynamic/kinetic control • Enables matched stereochemical pairs for SAR from a single building block • Atropisomerization barrier ΔG‡ ≈ 132 kJ/mol ensures stereochemical integrity at physiological temp. ≥95% purity with certificate of analysis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
CAS No. 1354954-12-3
Cat. No. B1422936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine
CAS1354954-12-3
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC1CNC2=CC=CC=C2N(C1)C
InChIInChI=1S/C11H16N2/c1-9-7-12-10-5-3-4-6-11(10)13(2)8-9/h3-6,9,12H,7-8H2,1-2H3
InChIKeySATJOESZGFCXCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine – Identity & Sourcing Profile


1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (CAS 1354954-12-3, C₁₁H₁₆N₂, MW 176.26) is a reduced 1,5-benzodiazepine belonging to the tetrahydro-1,5-benzodiazepine subclass . Unlike classical aromatic 1,4-benzodiazepines (e.g., diazepam), this scaffold features a saturated seven-membered diazepine ring fused to a benzene ring, with methyl substituents at N1 and C3. The C3 stereocentre introduces central chirality, which in combination with the Ar–N axis generates atropisomerism, a property absent in the non-methylated parent scaffold (2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, CAS 6516-89-8) . The compound is commercially available from several research chemical suppliers with typical purity specifications of 95% .

Why 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine Cannot Be Replaced


The 1,3-dimethyl substitution pattern is structurally unique among tetrahydro-1,5-benzodiazepines because it combines N1-methylation with a chiral C3-methyl centre, a motif absent in the widely cited parent scaffold (2,3,4,5-tetrahydro-1H-1,5-benzodiazepine) and in the N1,N5-dimethyl regioisomer [1]. This dual substitution directly controls the stereochemical outcome of N-functionalization reactions: the C3 stereocentre, in concert with the Ar–N(SO₂) axis, partitions mesylation products into two diastereomers with distinct chair-like and boat-like conformations, governed respectively by thermodynamic and kinetic control . Simply replacing the 1,3-dimethyl compound with an achiral or differently methylated analog eliminates this stereodivergence, leading to uncontrolled atropisomer ratios that are inseparable under standard conditions . For laboratories synthesizing atropisomerically pure 1,5-benzodiazepine derivatives—a prerequisite in medicinal chemistry campaigns targeting vasopressin receptors and other chiral-recognising biological targets—using the undefined parent scaffold introduces irreproducible diastereomeric mixtures, undermining batch-to-batch consistency and pharmacological interpretation [REFS-2, REFS-3].

Quantitative Differentiation Evidence for 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine


Atropisomer Separability at Room Temperature

Upon N-mesylation, the 1,3-dimethyl nucleus yields two diastereomers (A and B) arising from C3 chirality and the Ar–N(SO₂) axis. For the C6-methyl-substituted derivative (R = CH₃), the atropisomers are separable at room temperature, whereas the corresponding C6-unsubstituted analog (R = H) does not permit room‑temperature separation . This is a direct head-to-head comparison within the same experimental study: the presence of the C6 methyl group raises the stereochemical inversion barrier sufficiently to allow bench-top isolation of conformationally distinct atropisomers .

atropisomerism diastereomer separation stereochemical stability

Conformational Partitioning: Chair vs. Boat Diastereomers

The two mesylated diastereomers adopt distinct conformations: diastereomer A possesses a chair-like seven-membered ring, while diastereomer B adopts a boat-like conformation; in both, the C3-methyl group occupies a pseudoequatorial orientation . This conformational dichotomy is a direct consequence of the C3 chirality and is not observed in achiral 1,5-benzodiazepine derivatives, where only one ring conformation typically predominates [1]. The assignment was confirmed by X-ray crystallography and NMR coupling constants .

conformational analysis X-ray crystallography stereochemistry

Thermodynamic vs. Kinetic Product Control in Mesylation

The mesylation reaction of 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine produces diastereomer A as the thermodynamically controlled product and diastereomer B as the kinetically controlled product . This dual control enables the synthetic chemist to selectively enrich either isomer by tuning reaction conditions (temperature, time), a feature not achievable with the parent achiral scaffold or with N1,N5-dimethyl regioisomers lacking the C3 stereocentre [REFS-1, REFS-2]. The ability to switch product selectivity through reaction parameter control is a practical differentiator for process chemistry.

kinetic control thermodynamic control reaction mechanism

Atropisomer Stability: N-Sulfonyl vs. N-Benzoyl Derivatives

In a class-level study of 1,5-benzodiazepine atropisomerism, N-sulfonyl derivatives (p-tosyl/mesyl) exhibited a free energy barrier for atropisomerization of ΔG‡ = 132 kJ/mol, compared with ΔG‡ = 104 kJ/mol for the N-benzoyl congeners [1]. Although this study was performed on 1,5-benzodiazepin-2-one derivatives rather than the fully reduced tetrahydro core, the 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine scaffold serves as the direct synthetic precursor to the N-sulfonyl series studied , and its C3 chirality is essential for observing the atropisomerism that gives rise to these stability differences .

atropisomerization barrier sulfonamide conformation stereochemical stability

Purity Benchmark: Commercial Specification vs. In-House Synthesis

Commercially sourced 1,3-dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine (AKSci Cat. 7924DL) is supplied with a minimum purity specification of 95% as determined by the supplier's QC protocols . While similar purity levels are typical for research-grade heterocycles, this specification provides a documented quality baseline against which in-house synthesized material—often used in academic settings—can be benchmarked, reducing the risk of irreproducible results due to undetected impurities (e.g., unreacted diamine precursors, over-reduced by-products) .

quality control purity specification batch-to-batch consistency

Application Scenarios for 1,3-Dimethyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine


Stereoselective Synthesis of N-Sulfonyl Atropisomers

The compound is the essential chiral starting material for preparing N-mesyl or N-tosyl 1,5-benzodiazepines that display atropisomerism. The C3-methyl chirality, in concert with the Ar–N(SO₂) axis, yields two diastereomers (A and B) with distinct chair-like and boat-like conformations, both carrying a pseudoequatorial C3-methyl group . These atropisomers are separable at room temperature when a C6-methyl substituent is present , and the reaction can be steered to favor either the thermodynamic product (A) or the kinetic product (B) by controlling temperature and time . This scenario is directly relevant to medicinal chemistry programs targeting vasopressin receptors, where atropisomer configuration has been shown to govern biological activity [1].

Conformational SAR Libraries Around 1,5-Benzodiazepine

Because the 1,3-dimethyl compound produces two conformationally distinct, isolable mesyl diastereomers—one chair-like, one boat-like —it enables the construction of matched stereochemical pairs for SAR studies. This is not feasible with the achiral parent 2,3,4,5-tetrahydro-1H-1,5-benzodiazepine, which yields only a single conformation upon N-functionalization [2]. The ability to generate both conformers from a single commercial building block reduces the number of different scaffolds that must be procured and validated, streamlining lead-optimization workflows.

Atropisomerically Stable CNS-Penetrant Candidates

The N-sulfonyl derivatives derived from the 1,3-dimethyl core exhibit an atropisomerization barrier of ΔG‡ ≈ 132 kJ/mol, which is 27% higher than the corresponding N-benzoyl derivatives (ΔG‡ ≈ 104 kJ/mol) [1]. This elevated barrier translates to a half-life for racemization that is orders of magnitude longer at physiological temperature, a critical attribute for CNS drug candidates where stereochemical integrity must be maintained throughout the duration of action [1]. The 1,3-dimethyl scaffold is the prerequisite precursor for accessing these stable sulfonamide atropisomers .

Quality-Controlled Building Block for Medicinal Chemistry

Commercial availability at ≥95% purity with a documented certificate of analysis allows procurement teams to establish a defined quality baseline. For multi-step synthetic sequences—particularly those involving stereosensitive N-functionalization—impurities such as unreacted 1,4-phenylenediamine precursors or over-reduced by-products can divert reaction pathways and erode stereoselectivity. A verified purity specification mitigates this risk and supports the preparation of reproducible compound libraries for high-throughput screening .

Technical Documentation Hub

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